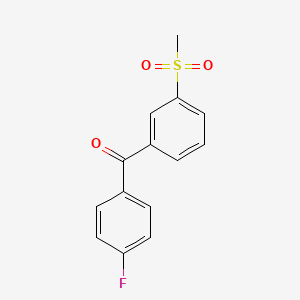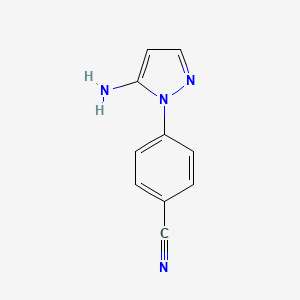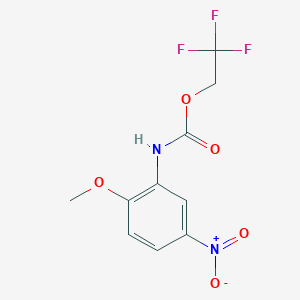
2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3N2O5/c1-19-8-3-2-6 (15 (17)18)4-7 (8)14-9 (16)20-5-10 (11,12)13/h2-4H,5H2,1H3, (H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has demonstrated the utility of related carbamate compounds and methodologies in the synthesis of complex molecules and materials. For instance, the radical arylation of benzene to synthesize carbazomycin B involves steps that could be analogous to reactions utilizing 2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate, highlighting its potential role in synthetic organic chemistry (Crich & Rumthao, 2004). Additionally, the metabolism of N:N-dialkyl carbamates and related compounds by rat liver microsomes indicates the biological transformations these compounds undergo, which could be relevant for research in biochemistry and drug metabolism, though this aspect veers towards pharmacological implications (Hodgson & Casida, 1961).
Material Science and Photophysics
In the realm of materials science, the study of scandium trifluoromethanesulfonate as an active Lewis acid catalyst in acylation reactions demonstrates the potential of fluoroorganic compounds in facilitating chemical transformations, suggesting that trifluoroethyl carbamates could serve similarly in enhancing reaction efficiencies (Ishihara et al., 1996). The preparation of aryne precursors for synthetic applications further exemplifies the role of such compounds in developing new synthetic methodologies (Ganta & Snowden, 2007).
Magnetic Materials
On the front of advanced materials, the synthesis of mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds for magnetic studies showcases the intersection of organic synthesis with physical chemistry and materials science. The detailed synthesis and characterization of these compounds suggest that trifluoroethyl carbamates may find applications in the preparation of materials with novel magnetic properties (Li et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O5/c1-19-8-3-2-6(15(17)18)4-7(8)14-9(16)20-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWGIZRXJRNWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
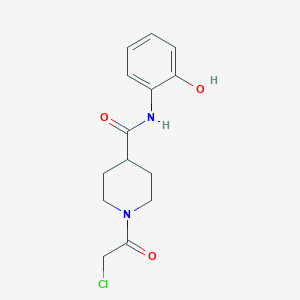
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
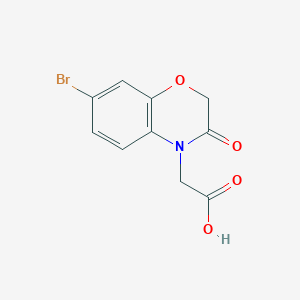
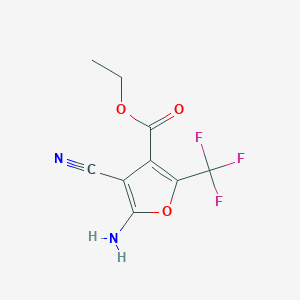



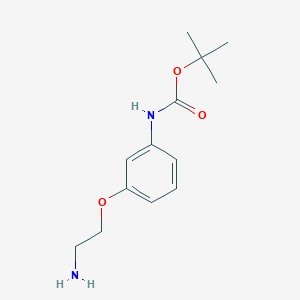
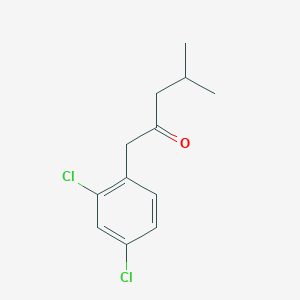
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
